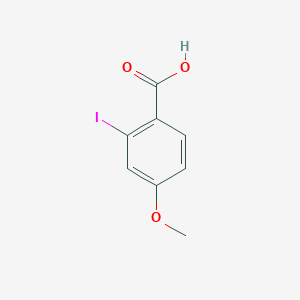

2-Iodo-4-methoxybenzoic acid

Descripción general

Descripción

2-Iodo-4-methoxybenzoic acid is a compound that can be associated with various chemical reactions and has potential applications in organic synthesis. While the provided papers do not directly discuss 2-Iodo-4-methoxybenzoic acid, they do provide insights into the reactivity and utility of related iodinated benzoic acid derivatives, particularly 2-iodoxybenzoic acid (IBX), which is a versatile oxidant in organic chemistry .

Synthesis Analysis

The synthesis of related compounds often involves the use of iodine or iodine-containing reagents. For example, 2-iodoxybenzoic acid (IBX) has been used for the aromatization of tetrahydro-β-carbolines under mild conditions, demonstrating its utility in complex organic syntheses such as the total synthesis of marine indole alkaloid eudistomin U . Additionally, iodobenzene has been utilized as a catalyst in the preparation of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides . These examples highlight the role of iodine reagents in facilitating cyclization reactions and the formation of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of iodinated benzoic acid derivatives can be complex, as seen in the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid. This compound, an analog of indomethacin, exhibits bond distances and angles that reflect steric strain and a distinct orientation of the iodobenzoyl group compared to its non-iodinated counterpart . Such structural analyses are crucial for understanding the reactivity and potential interactions of these molecules in chemical reactions.

Chemical Reactions Analysis

Iodinated benzoic acid derivatives, such as IBX, are known for their role in the oxidation of alcohols to aldehydes or ketones. The mechanism of this reaction has been revisited, with computational and experimental studies suggesting that the reductive elimination involving the C-H bond cleavage is the rate-determining step . This insight into the reaction mechanism can inform the development of improved methods for alcohol oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodinated benzoic acid derivatives are influenced by the presence of the iodine atom. For instance, IBX is a powerful oxidant that has been used for the oxidation of alcohols and 1,2-diols in DMSO at room temperature, with yields ranging from good to quantitative10. The presence of iodine imparts unique reactivity patterns to these compounds, enabling a wide range of synthetic applications .

Aplicaciones Científicas De Investigación

Suzuki Cross-Coupling Reaction

2-Iodo-4-methoxybenzoic acid is used in Suzuki cross-coupling reactions. A study by Chaumeil et al. (2000) reported the cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters, optimizing the process to obtain biaryls in good yield using anhydrous benzene and sodium phenoxide in the presence of Pd(PPh3)4 (Chaumeil, Signorella, & Drian, 2000).

Oxidation Applications

2-Iodoxybenzoic acid (IBX), related to 2-Iodo-4-methoxybenzoic acid, is primarily used for the oxidation of alcohols to carbonyl compounds. Its high tolerance for amine functionality allows for the oxidation of amino alcohols to amino carbonyl compounds. IBX also oxidizes 1,2-glycols without cleaving the glycol carbon-carbon bond. Other applications include the synthesis of a,b-unsaturated carbonyl compounds from carbonyl compounds and oxidation of silyl enol ethers (Nair, 2020).

Flavonoid Modifications

Barontini et al. (2010) utilized 2-Iodoxybenzoic acid (IBX) in various reaction conditions for efficient oxidative modifications of flavonoids. Their study demonstrated selective modifications under finely tuned conditions, including room temperature aromatic hydroxylation and high-temperature dehydrogenation, enhancing antioxidant and anticancer activities of flavonoids (Barontini, Bernini, Crisante, & Fabrizi, 2010).

Aromatization in Synthesis

Panarese and Waters (2010) described the use of 2-Iodoxybenzoic acid for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions. This method was applied in the total synthesis of the marine indole alkaloid eudistomin U, highlighting the utility of 2-Iodoxybenzoic acid in complex organic syntheses (Panarese & Waters, 2010).

Directed Ortho-metalation

Nguyen et al. (2006) studied the directed ortho-metalation of unprotected 2-methoxybenzoic acid, a compound closely related to 2-Iodo-4-methoxybenzoic acid. This research provided a novel approach for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, offering an efficient synthesis route for compounds that are challenging to produce via conventional methods (Nguyen, Castanet, & Mortier, 2006).

Synthesis of Vibralactone

Zhou and Snider (2008) reported the synthesis of vibralactone using a novel approach that included reductive alkylation of methyl 2-methoxybenzoate, a derivative of 2-methoxybenzoic acid. This study demonstrated the utility of iodolactonization and other techniques in the efficient synthesis of complex organic molecules (Zhou & Snider, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPHOFYPURZIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510702 | |

| Record name | 2-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4-methoxybenzoic acid | |

CAS RN |

54435-09-5 | |

| Record name | 2-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

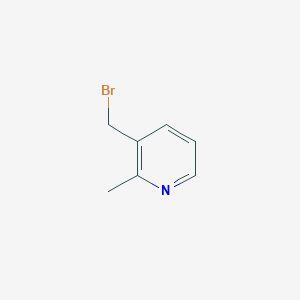

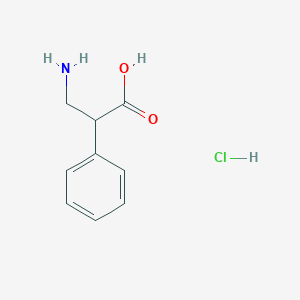

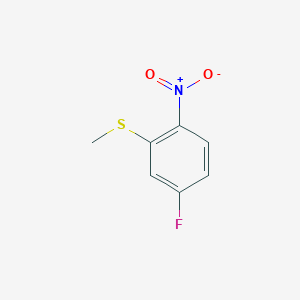

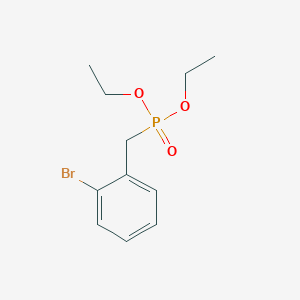

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

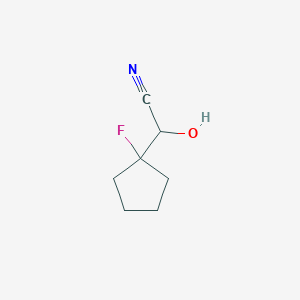

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)